REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[Cl:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[N:15]=1.CN(C)[CH:23]=[O:24]>O1CCCC1>[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([CH:23]=[O:24])=[C:16]([F:20])[N:15]=1
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Name
|
|
Quantity
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1.14 mL
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Type
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reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
4.8 mL
|
Type
|
reactant
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Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
1 g
|
Type
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reactant
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Smiles
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ClC1=NC(=CC=C1)F
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Name
|
|
Quantity
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25.3 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
0.88 mL
|
Type
|
reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
8 mL
|
Type
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solvent
|
Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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was added dropwise
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Type
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ADDITION
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Details
|
The reaction mixture was then added dropwise to
|
Type
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STIRRING
|
Details
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The reaction mixture was stirred at −78° C. for one hour
|
Duration
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1 h
|
Type
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STIRRING
|
Details
|
the mixture was stirred an additional 2 hours at −78° C
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched via the addition of 1N aqueous hydrochloric acid
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Type
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TEMPERATURE
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Details
|
to warm to room temperature
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Type
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EXTRACTION
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Details
|
The resulting biphasic mixture was extracted twice with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
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The combined organics were dried over magnesium sulfate
|
Type
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FILTRATION
|
Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
The crude residue was purified by flash chromatography (silica, 0-17% ethyl acetate/hexanes)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |